Cas no 57827-05-1 (1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one)

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(5-hydroxy-2-methyl-1H-indol-3-yl)-Ethanone
- 1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone
- 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
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- MDL: MFCD02926892
- インチ: InChI=1S/C11H11NO2/c1-6-11(7(2)13)9-5-8(14)3-4-10(9)12-6/h3-5,12,14H,1-2H3
- InChIKey: VUJJJKGOIKLXIZ-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)C)C2=C(C=CC(=C2)O)N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H876770-100mg |
1-(5-Hydroxy-2-methyl-1H-indol-3-yl)-ethanone |
57827-05-1 | 100mg |
$ 230.00 | 2022-06-04 | ||
TRC | H876770-10mg |
1-(5-Hydroxy-2-methyl-1H-indol-3-yl)-ethanone |
57827-05-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
Life Chemicals | F0913-0483-10g |
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one |
57827-05-1 | 95%+ | 10g |
$3005.0 | 2023-09-07 | |
Life Chemicals | F0913-0483-2.5g |
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one |
57827-05-1 | 95%+ | 2.5g |
$1402.0 | 2023-09-07 | |
TRC | H876770-50mg |
1-(5-Hydroxy-2-methyl-1H-indol-3-yl)-ethanone |
57827-05-1 | 50mg |
$ 135.00 | 2022-06-04 | ||
Enamine | EN300-85522-0.05g |
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one |
57827-05-1 | 95.0% | 0.05g |
$612.0 | 2025-02-21 | |
Enamine | EN300-85522-5g |
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one |
57827-05-1 | 5g |
$2110.0 | 2023-09-02 | ||
Enamine | EN300-85522-2.5g |
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one |
57827-05-1 | 95.0% | 2.5g |
$1428.0 | 2025-02-21 | |
Enamine | EN300-85522-10.0g |
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one |
57827-05-1 | 95.0% | 10.0g |
$3131.0 | 2025-02-21 | |
Matrix Scientific | 135599-5g |
1-(5-Hydroxy-2-methyl-1H-indol-3-yl)-ethanone, 95% |
57827-05-1 | 95% | 5g |
$1728.00 | 2023-09-09 |
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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5. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-oneに関する追加情報
1-(5-Hydroxy-2-Methyl-1H-Indol-3-Yl)Ethan-1-One: A Comprehensive Overview
The compound with CAS No. 57827-05-1, commonly referred to as 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and biochemistry. This compound is notable for its unique structural features and its potential applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements related to this compound.
Chemical Structure and Synthesis
The molecular structure of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one is characterized by a bicyclic indole system with a hydroxyl group at position 5 and a methyl group at position 2. The indole ring is further substituted with an ethanone group at position 3, which contributes to the compound's unique reactivity and biological properties. The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts alkylation, oxidation, and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, making it more accessible for research purposes.
Biological Activity and Pharmacological Potential
One of the most compelling aspects of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one is its diverse biological activities. Studies have shown that this compound exhibits significant antioxidant properties, which make it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, it has demonstrated anti-inflammatory effects in experimental models, suggesting its potential utility in treating inflammatory conditions like arthritis and allergies.
Recent research has also highlighted the compound's ability to modulate cellular signaling pathways, particularly those involving the NF-kB and MAPK pathways. These findings underscore its potential as a therapeutic agent in the treatment of cancer and other chronic diseases where dysregulation of these pathways plays a critical role.
Applications in Drug Discovery
The pharmacological potential of 1-(5-hydroxy-2-methyl-1H-indol-3-yil)ethan-one has led to its exploration in various drug discovery programs. Its structural versatility allows for further modifications to enhance its bioavailability, efficacy, and selectivity. Researchers are actively investigating analogs of this compound to optimize its therapeutic profile for specific indications.
Moreover, the compound's ability to interact with key cellular targets makes it a valuable tool in understanding disease mechanisms at a molecular level. For instance, studies have shown that it can inhibit certain enzymes associated with neurodegenerative diseases, providing insights into novel therapeutic strategies.
Conclusion
In conclusion, 1-(5-hydroxy -2-methyl -1H-indol -3 -yl) ethan -one (CAS No. 57827 -05 -1) is a remarkable compound with a wealth of chemical and biological properties that make it a valuable subject for scientific research. Its potential applications span across multiple therapeutic areas, and ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic utility.
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